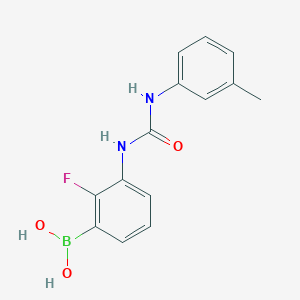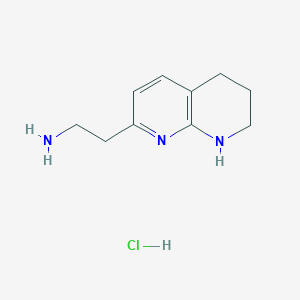
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with dichloro and carboxamide groups, as well as an ethoxyethoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a pyridine derivative, followed by the introduction of the ethoxyethoxy side chain through etherification reactions. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide: shares similarities with other pyridine derivatives, such as:
Uniqueness
What sets 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and carboxamide groups, along with the ethoxyethoxy side chain, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;/h3-4H,1-2,5-7,11H2,(H,12,13);1H |
InChI Key |
YONTUAXARDECQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



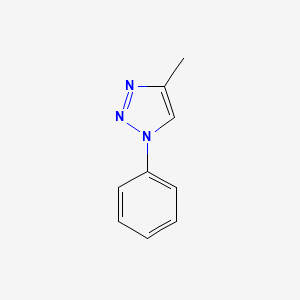
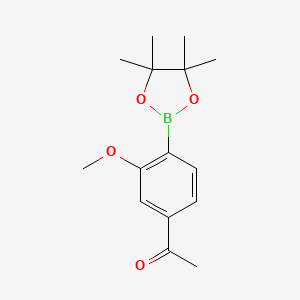
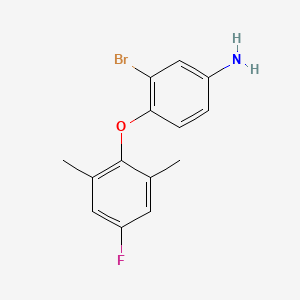
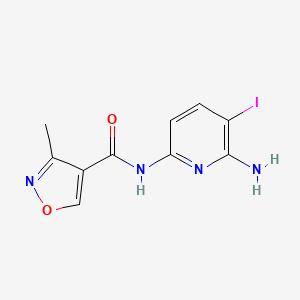
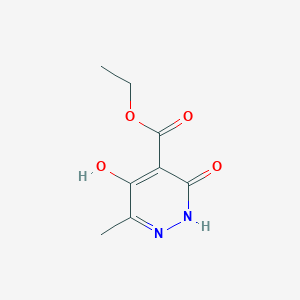


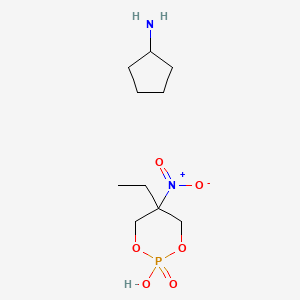
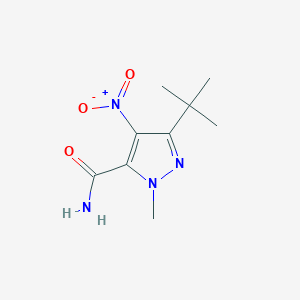
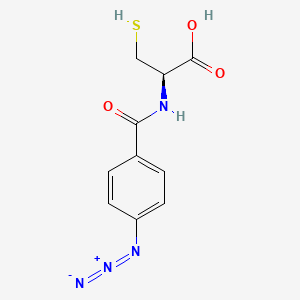

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
